

# Sivifene: An Investigative Review of a Discontinued Topical Antineoplastic Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sivifene**

Cat. No.: **B1680993**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sivifene**, also known as A-007, is a small-molecule compound that was under investigation in the 2000s as a topical antineoplastic and immunomodulatory agent. Developed by Tigris Pharmaceuticals (now Kirax Corporation), **sivifene** was primarily evaluated for the treatment of cutaneous metastases and high-grade squamous intraepithelial lesions (HSIL) associated with human papillomavirus (HPV) infection, including cervical, vaginal, and anal cancers.<sup>[1][2]</sup> Despite reaching Phase II clinical trials, its development was ultimately discontinued.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the available information on **sivifene**, including its proposed mechanism of action, and summarizes the limited publicly accessible data from its clinical development.

## Molecular Profile

- IUPAC Name: 4-[[2-(2,4-Dinitrophenyl)hydrazinyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one<sup>[2]</sup>
- Developmental Code: A-007
- Chemical Formula: C<sub>19</sub>H<sub>14</sub>N<sub>4</sub>O<sub>6</sub>
- Molar Mass: 394.343 g·mol<sup>-1</sup>

Initially, due to its structural resemblance to tamoxifen, **sivifene** was hypothesized to be a selective estrogen receptor modulator (SERM). However, subsequent investigations revealed that it does not bind to the estrogen receptor and lacks antiestrogenic activity.

## Proposed Mechanism of Action

The precise mechanism of action of **sivifene** remains unknown. The leading hypothesis is that its antineoplastic and immunomodulatory effects are mediated through the upregulation of the CD45 T-lymphocyte cell surface receptor. CD45, a protein tyrosine phosphatase, is crucial for T-cell activation and signaling. By upregulating CD45, **sivifene** may enhance the local immune response against cancerous and precancerous cells.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **Sivifene**.

## Preclinical and Clinical Development

**Sivifene**'s development progressed to Phase II clinical trials before its discontinuation. Publicly available information regarding preclinical studies in animal models and detailed quantitative data from clinical trials is scarce.

## Clinical Trials

Tigris Pharmaceuticals initiated a multi-center, double-blind, randomized, placebo-controlled Phase II clinical trial (NCT00596258) to evaluate the efficacy and safety of a topical **sivifene** gel in patients with high-grade cervical intraepithelial neoplasia (CIN 2/3). The study intended to enroll 250 patients.

Experimental Protocol (Based on NCT00596258 Listing):

- Objective: To evaluate the safety and efficacy of A-007 topical gel in the treatment of high-grade squamous intraepithelial lesions (HSIL) of the cervix.

- Study Design: A non-randomized, two-stage Phase II study with pathological response rate as the primary objective.
- Patient Population: Women aged 18 years and older with histologic proof of CIN 2/3 and positive for high-risk HPV.
- Intervention: Patients were to self-administer the **sivifene** gel to the cervix using an intravaginal applicator once daily for 14 consecutive days of a 28-day cycle, for a total of two cycles.
- Primary Outcome: Pathological response rate.

Unfortunately, the results of this clinical trial have not been publicly released. The reasons for the discontinuation of **sivifene**'s development are not explicitly stated in the available documentation.



[Click to download full resolution via product page](#)

Caption: Workflow for the Phase II clinical trial of **Sivifene**.

## Quantitative Data Summary

A thorough search of publicly available literature and clinical trial databases did not yield any specific quantitative data regarding the efficacy or safety of **sivifene** from either preclinical or clinical studies. The table below is provided as a template for the type of data that would be essential for a comprehensive evaluation of a topical antineoplastic agent, but for which no information on **sivifene** could be found.

| Parameter                                                      | Preclinical (Animal Models) | Phase I Clinical Trial | Phase II Clinical Trial (NCT00596258)                |
|----------------------------------------------------------------|-----------------------------|------------------------|------------------------------------------------------|
| Formulation Concentration                                      | Data not available          | Data not available     | Data not available                                   |
| Dosing Regimen                                                 | Data not available          | Data not available     | Once daily for 14 days per 28-day cycle for 2 cycles |
| Efficacy (e.g., Tumor Regression, Lesion Clearance)            | Data not available          | Data not available     | Results not published                                |
| Adverse Events (Local)                                         | Data not available          | Data not available     | Results not published                                |
| Adverse Events (Systemic)                                      | Data not available          | Data not available     | Results not published                                |
| Pharmacokinetics (e.g., Skin Penetration, Systemic Absorption) | Data not available          | Data not available     | Data not available                                   |

## Conclusion and Future Perspectives

**Sivifene** represented an intriguing approach to the topical treatment of cutaneous malignancies and HPV-related lesions through immunomodulation. The proposed mechanism of upregulating the CD45 receptor on T-lymphocytes is a plausible strategy for enhancing localized anti-tumor immunity. However, the discontinuation of its clinical development after Phase II trials, coupled with the lack of publicly available data, makes it challenging to draw definitive conclusions about its potential.

For future research in this area, several key aspects would need to be addressed:

- Elucidation of the Mechanism of Action: A more precise understanding of how **sivifene** interacts with and upregulates the CD45 receptor is necessary.

- Preclinical Efficacy and Safety: Robust preclinical studies in relevant animal models would be required to establish a clear dose-response relationship and safety profile.
- Transparent Data Reporting: The lack of accessible data from the original clinical trials is a significant impediment. Future development efforts for any topical immunomodulator should prioritize timely and transparent reporting of findings to the scientific community.

While the story of **sivifene** did not culminate in a new therapeutic option, the underlying concept of a topically applied immunomodulator for skin and mucosal cancers remains a valid and promising area for continued investigation.



[Click to download full resolution via product page](#)

Caption: Logical relationship of **Sivifene**'s development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tigris Pharmaceuticals Initiates A Multi-Center Phase II Clinical Trial Of A-007 In Patients With High-Grade Cervical Intraepithelial Neoplasia (CIN) - BioSpace [biospace.com]
- 2. Sivifene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Sivifene: An Investigative Review of a Discontinued Topical Antineoplastic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680993#sivifene-s-potential-as-a-topical-antineoplastic-agent>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

